Antituberculotic Activity: 5-tert-Butyl-6-chloro Core Achieves 72% M. tuberculosis Inhibition, Surpassing Mono-Substituted Scaffolds
The 3,5-bis-trifluoromethylphenyl amide derivative of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited 72% inhibition against Mycobacterium tuberculosis, representing the highest antituberculotic activity among all tested amides in the series [1]. This activity is directly attributable to the 5-tert-butyl-6-chloro disubstitution pattern on the pyrazine ring, as mono-substituted analogs derived from 6-chloropyrazine-2-carboxylic acid or 5-tert-butylpyrazine-2-carboxylic acid failed to achieve comparable inhibition levels under identical assay conditions.
| Evidence Dimension | In vitro antituberculotic activity (% inhibition) |
|---|---|
| Target Compound Data | 72% inhibition (as 3,5-bis-trifluoromethylphenyl amide derivative) |
| Comparator Or Baseline | 6-chloropyrazine-2-carboxylic acid derivatives and 5-tert-butylpyrazine-2-carboxylic acid derivatives |
| Quantified Difference | Target compound derivative exhibited highest activity in series; mono-substituted derivatives showed lower inhibition |
| Conditions | Mycobacterium tuberculosis H37Rv, in vitro assay |
Why This Matters
For tuberculosis drug discovery programs, the 72% inhibition benchmark identifies this disubstituted core as a validated starting point for lead optimization, whereas procurement of mono-substituted alternatives offers demonstrably inferior antimycobacterial potential.
- [1] Dolezal, M.; Kralova, K.; Kunes, J.; Miletin, M. Substituted Amides of Pyrazine-2-carboxylic Acids: Synthesis and Biological Activity. Molecules 2002, 7, 363-373. View Source
